molecular formula C22H18N2O3S2 B2413788 (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one CAS No. 1164505-21-8

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one

Cat. No.: B2413788
CAS No.: 1164505-21-8
M. Wt: 422.52
InChI Key: PVEGYBSRGYOIOD-FCQUAONHSA-N
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Description

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenyl, phenylimino, and tosyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one typically involves the cyclization of substituted thioureas with a halo acetic acid derivative. One common method is the condensation of thioureas with chloroacetyl chloride and an aldehyde in a natural deep eutectic solvent. This green chemistry approach provides good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents are likely to be emphasized to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-16-12-14-19(15-13-16)29(26,27)24-21(25)20(17-8-4-2-5-9-17)28-22(24)23-18-10-6-3-7-11-18/h2-15,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEGYBSRGYOIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(SC2=NC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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